3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one typically involves halogenation and methylation reactions. A common synthetic route might include:
Halogenation: Starting with a pyridine derivative, bromination and chlorination can be achieved using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and methylation processes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions might replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one might be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential biological activity or as a building block for bioactive compounds.
Medicine
In medicine, derivatives of this compound might be explored for pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry
In industry, it could be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloropyridine
- 1,6-Dimethylpyridin-2(1H)-one
- 3-Bromo-1,6-dimethylpyridin-2(1H)-one
Uniqueness
3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one is unique due to the specific arrangement of bromine, chlorine, and methyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrClNO |
---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H7BrClNO/c1-4-3-5(9)6(8)7(11)10(4)2/h3H,1-2H3 |
InChI Key |
NNOSYIFHIUTAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)Br)Cl |
Origin of Product |
United States |
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